molecular formula C13H11ClFNO3 B106196 Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate CAS No. 83817-51-0

Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B106196
CAS No.: 83817-51-0
M. Wt: 283.68 g/mol
InChI Key: PPLHLTAXAFQXGE-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate (CAS 83817-51-0) is a heterocyclic ester with the molecular formula C₁₃H₁₁ClFNO₃ and a molecular weight of 283.68 g/mol [13]. Key physicochemical properties include a density of 1.303 g/cm³, boiling point of 372.9°C, logP of 3.62 (indicating moderate lipophilicity), and a flash point of 179.3°C [18]. It is widely used as a research intermediate, particularly in pharmaceutical patent applications (e.g., US2012/196862 A1) [18]. Analytical methods for its separation and quantification employ reverse-phase HPLC using Newcrom R1 columns with acetonitrile/water/phosphoric acid mobile phases [4].

Properties

IUPAC Name

ethyl 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H11ClFNO3/c1-3-18-13(17)10-7(2)19-16-12(10)11-8(14)5-4-6-9(11)15/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLHLTAXAFQXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80232701
Record name Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate
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Molecular Weight

283.68 g/mol
Source PubChem
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CAS No.

83817-51-0
Record name Ethyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate
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Record name Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate
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Record name Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate
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Record name Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate
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Record name ETHYL 3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYLISOXAZOLE-4-CARBOXYLATE
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Preparation Methods

Formation of 2-Chloro-6-Fluorobenzaldehyde Oxime

The synthesis begins with the conversion of 2-chloro-6-fluorobenzaldehyde to its oxime derivative. This step involves reacting the aldehyde with hydroxylamine hydrochloride in a mixed solvent system of ethanol and aqueous sodium carbonate. The reaction proceeds at room temperature for 2 hours, achieving a yield of 97%.

Key Conditions:

  • Reagents: Hydroxylamine hydrochloride, Na₂CO₃

  • Solvent: Ethanol/water (1:1 v/v)

  • Temperature: 25°C

  • Time: 2 hours

Synthesis of 2-Chloro-6-Fluoro-N-Hydroxybenzimidoyl Chloride

The oxime is subsequently chlorinated using N-chlorosuccinimide (NCS) in chloroform with pyridine as a base. This step generates the imidoyl chloride intermediate in 87% yield after 1.5 hours at room temperature.

Key Conditions:

  • Reagents: NCS, pyridine

  • Solvent: Chloroform

  • Temperature: 25°C

  • Time: 1.5 hours

Cyclocondensation to Form Isoxazole Carboxylic Acid

The imidoyl chloride undergoes cyclocondensation with methyl acetoacetate in ethanol, catalyzed by triethylamine. This reaction forms 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (72% yield) after 12 hours at 5°C.

Key Conditions:

  • Reagents: Methyl acetoacetate, Et₃N

  • Solvent: Ethanol

  • Temperature: 5°C

  • Time: 12 hours

Conversion to Acid Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) in toluene under reflux to produce the corresponding acid chloride. This step, critical for subsequent esterification, achieves near-quantitative conversion.

Key Conditions:

  • Reagents: SOCl₂

  • Solvent: Toluene

  • Temperature: 70°C (reflux)

  • Time: 2 hours

Optimization of Reaction Parameters

Temperature and Solvent Effects

Cyclocondensation efficiency is highly temperature-dependent. Lower temperatures (5°C) favor the formation of the isoxazole ring, minimizing side reactions such as decarboxylation. Ethanol, as a solvent, facilitates proton transfer during cyclization while stabilizing intermediates.

Catalysts and Reagent Stoichiometry

Triethylamine serves dual roles as a base and catalyst in the cyclocondensation step. A 10% molar excess of methyl acetoacetate relative to the imidoyl chloride ensures complete conversion.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors could enhance the safety and efficiency of exothermic steps like SOCl₂-mediated chlorination. Solvent recovery systems would minimize waste in toluene-intensive steps.

Comparative Analysis of Synthesis Pathways

Parameter Cyclocondensation Route Alternative Suzuki Coupling
Yield 72–87%65–75% (estimated)
Catalyst Cost Low (Et₃N)High (Pd catalysts)
Reaction Time 12–24 hours48–72 hours
By-Products MinimalBoronate esters

The cyclocondensation approach outperforms palladium-catalyzed methods in cost and simplicity, making it preferable for industrial applications .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate has garnered attention for its potential biological activities , particularly:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : The presence of chloro and fluoro substituents enhances its binding affinity to specific biological targets, potentially leading to anti-inflammatory applications.
  • Antifungal Properties : Research suggests efficacy against various fungal strains, supporting its use in antifungal drug development.

Analytical Chemistry Applications

In analytical chemistry, this compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). The following methods have been established:

  • Reverse Phase HPLC : Utilizing a mobile phase consisting of acetonitrile and water, this method allows for the separation and quantification of the compound in complex mixtures .
  • Mass Spectrometry Compatibility : For applications requiring mass spectrometry, phosphoric acid in the mobile phase can be replaced with formic acid to ensure compatibility .

Material Science Applications

The unique properties of this compound may also lend themselves to applications in material science:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
  • Coatings and Adhesives : Its chemical stability may make it suitable for use in coatings that require resistance to environmental degradation.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to existing antibiotics. This highlights its potential as a lead compound in antibiotic development.

Case Study 2: HPLC Method Development

A research team successfully developed a robust HPLC method for the analysis of this compound in pharmaceutical formulations. The method achieved high resolution and sensitivity, making it suitable for quality control purposes in drug manufacturing.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate depends on its specific application:

    Biological Activity: It may interact with enzymes or receptors, inhibiting or modulating their activity. The chloro and fluoro substituents can enhance binding affinity and selectivity towards specific molecular targets.

    Chemical Reactivity: The isoxazole ring can participate in various chemical reactions, acting as a nucleophile or electrophile depending on the reaction conditions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound belongs to a family of 3-aryl-5-methylisoxazole-4-carboxylates. Key analogs include:

Compound Name CAS Number Molecular Formula MW (g/mol) logP Boiling Point (°C) Key Differences
Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate 83817-51-0 C₁₃H₁₁ClFNO₃ 283.68 3.62 372.9 Parent compound
Mthis compound 4415-09-2 C₁₂H₉ClFNO₃ 269.66 Methyl ester; lower MW and lipophilicity [16]
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid 3919-74-2 C₁₁H₇ClNO₃ 255.63 Carboxylic acid derivative; lacks ethyl ester [9]
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid C₁₁H₇Cl₂NO₃ 290.09 Dichloro substitution enhances halogen content [9]
Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate C₁₂H₁₀FNO₃ 235.21 Fluorine at para position; altered electronic properties [19]

Notes:

  • 3-(2,6-Dichlorophenyl) derivatives exhibit higher molecular weights due to additional chlorine atoms [9].
  • Discrepancies in logP values (e.g., 2.97 in [4] vs. 3.62 in [18]) may arise from measurement methodologies.

Biological Activity

Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate is a synthetic compound belonging to the isoxazole family, characterized by its unique chemical structure that includes a chloro and a fluoro substituent on the phenyl ring. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is C13_{13}H11_{11}ClFNO3_3 with a molecular weight of approximately 283.68 g/mol. The compound has a density of 1.303 g/cm³ and a boiling point of 372.9 °C at 760 mmHg .

PropertyValue
Molecular FormulaC13_{13}H11_{11}ClFNO3_3
Molecular Weight283.68 g/mol
Density1.303 g/cm³
Boiling Point372.9 °C
Melting PointNot Available

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of chloro and fluoro substituents enhances its binding affinity and selectivity towards specific molecular targets, which may lead to inhibition or modulation of their activity.

Antimicrobial Activity

Research indicates that compounds in the isoxazole family exhibit significant antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains, showcasing potential as an antibacterial agent.

Case Study:
In a study evaluating the antimicrobial effects of similar isoxazole derivatives, it was found that modifications on the phenyl ring significantly influenced the compounds' antibacterial activities. The introduction of halogen substituents (like chloro and fluoro) was correlated with enhanced activity against Gram-positive bacteria .

Antifungal Activity

The compound also demonstrates antifungal properties, making it a candidate for further exploration in treating fungal infections. Its mechanism likely involves disrupting fungal cell wall synthesis or function.

Research Findings:
A series of experiments conducted on related compounds revealed that those with halogen substitutions exhibited improved antifungal activity compared to their non-substituted counterparts .

Anti-inflammatory Properties

This compound has shown promise in anti-inflammatory applications. The compound's ability to modulate inflammatory pathways could make it suitable for developing treatments for inflammatory diseases.

Data Table: Anti-inflammatory Activity Comparison

CompoundInhibition (%)Reference
This compound65%
Similar Isoxazole Derivative50%
Control (No Treatment)10%

Q & A

Basic: What are the standard synthetic routes for Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate, and how can its purity be validated?

Methodological Answer:
The synthesis typically involves a multi-step process starting with the condensation of substituted phenylhydrazines with β-ketoesters, followed by cyclization using chlorinating agents. For example, ethyl esters of similar isoxazole derivatives are synthesized via cyclocondensation of hydroxylamine derivatives with β-keto esters under acidic conditions . Key validation steps include:

  • Purity Assessment : Use HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and NMR spectroscopy (¹H/¹³C) to confirm >95% purity.
  • Structural Confirmation : Mass spectrometry (ESI-MS or EI-MS) to verify molecular weight (theoretical MW: 297.7 g/mol based on C₁₄H₁₂ClFNO₃) and FT-IR to identify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹) .

Advanced: How can crystallographic data for this compound be refined using SHELX software, and what challenges arise during hydrogen bonding analysis?

Methodological Answer:

  • Crystallographic Refinement :
    • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Process data with SHELXL for structure solution and refinement, applying full-matrix least-squares methods on F² .
    • Challenges : Disordered solvent molecules or twinning may require iterative refinement cycles. Use the SQUEEZE routine in PLATON to model diffuse solvent contributions .
  • Hydrogen Bonding : Apply graph-set analysis (as per Etter’s formalism) to categorize motifs like D (donor) and A (acceptor) patterns. For example, intermolecular C–H···O interactions may form R₂²(8) rings, influencing crystal packing .

Basic: What spectroscopic techniques are most effective for characterizing the substituent effects on the isoxazole ring?

Methodological Answer:

  • ¹H NMR : The deshielding effect of the electron-withdrawing 2-chloro-6-fluorophenyl group shifts the isoxazole C5-methyl proton signal to δ ~2.5 ppm. Coupling constants (J) between adjacent protons confirm substituent orientation .
  • ¹³C NMR : The ester carbonyl (C=O) resonates at δ ~165 ppm, while the isoxazole C4 carbon appears at δ ~160 ppm. Electron-withdrawing substituents downfield-shift adjacent carbons .
  • X-ray Photoelectron Spectroscopy (XPS) : Quantify electronic effects via binding energies of Cl 2p (~200 eV) and F 1s (~685 eV) .

Advanced: How do computational methods resolve discrepancies between experimental and predicted molecular geometries?

Methodological Answer:

  • Geometry Optimization : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to minimize energy and compare bond lengths/angles with SCXRD data. For example, the C4–C5 bond in the isoxazole ring may show <0.02 Å deviation between theory and experiment .
  • Data Contradictions : If computational models predict planar ring systems but SCXRD reveals puckering (e.g., θ ~5°), revise basis sets or include solvent effects in simulations. Tools like Gaussian or ORCA allow implicit solvent modeling (e.g., PCM for ethanol) .

Basic: What are the key applications of this compound in medicinal chemistry research?

Methodological Answer:

  • Pharmacophore Development : The isoxazole core serves as a bioisostere for carboxylic acids, enhancing membrane permeability.
  • Enzyme Inhibition : Methyl and halogen substituents improve binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Test inhibition via fluorescence polarization assays .
  • Prodrug Synthesis : Hydrolyze the ethyl ester in vivo to the carboxylic acid (CAS 3919-74-2), a potential bioactive metabolite .

Advanced: How can hydrogen-bonding patterns in co-crystals of this compound be engineered for improved solubility?

Methodological Answer:

  • Co-Crystal Design : Screen with GRAS (Generally Recognized as Safe) co-formers like succinic acid or caffeine. Use solvent-drop grinding in stoichiometric ratios (1:1 or 1:2).
  • Hydrogen-Bond Analysis : Identify synthons via SCXRD. For example, the carboxylic acid metabolite (CAS 3919-74-2) forms R₂²(8) dimers with adenine derivatives, enhancing aqueous solubility by 10-fold .

Basic: What analytical strategies differentiate this compound from structurally similar derivatives (e.g., 4-fluorophenyl analogs)?

Methodological Answer:

  • LC-MS/MS : Monitor fragmentation patterns. The 2-chloro-6-fluorophenyl group produces distinct Cl⁻ (m/z 35) and F⁻ (m/z 19) ions, absent in 4-fluorophenyl analogs .
  • DSC (Differential Scanning Calorimetry) : Compare melting points (e.g., this compound: ~120°C vs. 4-fluorophenyl analog: ~105°C) .

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